2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride
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Overview
Description
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C7H11ClF2O3S and a molecular weight of 248.68 g/mol . It is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonate Thioesters: Formed by the reaction with thiols
Sulfonyl Fluoride: Formed by reduction with lithium aluminum hydride
Scientific Research Applications
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride
- 2,2-Difluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(oxan-4-yl)ethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is unique due to its specific combination of a difluoroethane backbone and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C7H11ClF2O3S |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O3S/c8-14(11,12)5-7(9,10)6-1-3-13-4-2-6/h6H,1-5H2 |
InChI Key |
KJDWDTQNEVDCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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